Cas no 100707-82-2 (2-(4-bromobutyl)-1-methylpyrrolidine)

2-(4-bromobutyl)-1-methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-bromobutyl)-1-methylpyrrolidine
- 100707-82-2
- EN300-1920612
-
- Inchi: 1S/C9H18BrN/c1-11-8-4-6-9(11)5-2-3-7-10/h9H,2-8H2,1H3
- InChI Key: MWBLLHGDRLPWIQ-UHFFFAOYSA-N
- SMILES: BrCCCCC1CCCN1C
Computed Properties
- Exact Mass: 219.06226g/mol
- Monoisotopic Mass: 219.06226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
- XLogP3: 2.6
2-(4-bromobutyl)-1-methylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1920612-10.0g |
2-(4-bromobutyl)-1-methylpyrrolidine |
100707-82-2 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1920612-10g |
2-(4-bromobutyl)-1-methylpyrrolidine |
100707-82-2 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1920612-0.25g |
2-(4-bromobutyl)-1-methylpyrrolidine |
100707-82-2 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1920612-0.05g |
2-(4-bromobutyl)-1-methylpyrrolidine |
100707-82-2 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1920612-0.5g |
2-(4-bromobutyl)-1-methylpyrrolidine |
100707-82-2 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1920612-1.0g |
2-(4-bromobutyl)-1-methylpyrrolidine |
100707-82-2 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1920612-1g |
2-(4-bromobutyl)-1-methylpyrrolidine |
100707-82-2 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1920612-2.5g |
2-(4-bromobutyl)-1-methylpyrrolidine |
100707-82-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1920612-0.1g |
2-(4-bromobutyl)-1-methylpyrrolidine |
100707-82-2 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1920612-5.0g |
2-(4-bromobutyl)-1-methylpyrrolidine |
100707-82-2 | 5g |
$2858.0 | 2023-06-01 |
2-(4-bromobutyl)-1-methylpyrrolidine Related Literature
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
Additional information on 2-(4-bromobutyl)-1-methylpyrrolidine
Comprehensive Overview of 2-(4-bromobutyl)-1-methylpyrrolidine (CAS No. 100707-82-2): Properties, Applications, and Industry Insights
In the realm of specialty chemicals, 2-(4-bromobutyl)-1-methylpyrrolidine (CAS No. 100707-82-2) has garnered attention for its unique structural features and versatile applications. This compound, characterized by a pyrrolidine ring substituted with a 4-bromobutyl group and a methyl moiety, serves as a pivotal intermediate in pharmaceutical synthesis and material science. Its molecular formula, C9H18BrN, and precise reactivity profile make it a subject of interest for researchers exploring nitrogen-containing heterocycles and alkylation reactions.
The growing demand for high-purity chemical intermediates in drug development has propelled studies on 2-(4-bromobutyl)-1-methylpyrrolidine. Recent trends highlight its utility in designing neuromodulators and enzyme inhibitors, aligning with the pharmaceutical industry's focus on central nervous system (CNS) therapeutics. Notably, its bromobutyl side chain enables selective functionalization, a feature leveraged in structure-activity relationship (SAR) studies for optimizing drug candidates.
From a synthetic chemistry perspective, this compound exemplifies the strategic use of halogenated building blocks in multi-step organic synthesis. Laboratories prioritize its handling under inert atmospheres due to the reactivity of the bromoalkyl group, which participates efficiently in nucleophilic substitution reactions. Such properties resonate with search queries like "bromobutyl pyrrolidine applications" or "CAS 100707-82-2 synthesis protocol", reflecting user interest in practical methodologies.
Environmental and regulatory considerations have also shaped discussions around 2-(4-bromobutyl)-1-methylpyrrolidine. While not classified as hazardous under major chemical inventories, its synthesis adheres to green chemistry principles, particularly in solvent selection and waste minimization. This aligns with the surge in searches for "sustainable heterocyclic compound production", underscoring industry shifts toward eco-friendly practices.
Analytical characterization of this compound typically involves nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), techniques frequently queried by quality control professionals. The 1-methylpyrrolidine segment produces distinct spectroscopic signatures, aiding in purity verification—a critical parameter for end-users seeking pharma-grade intermediates.
Emerging applications in material science further expand its relevance. Researchers investigating ionic liquids and polymeric catalysts have explored derivatives of 2-(4-bromobutyl)-1-methylpyrrolidine for their tunable physicochemical properties. Such innovations respond to market demands for advanced functional materials, a topic generating substantial search traffic in academic and industrial circles.
In conclusion, 2-(4-bromobutyl)-1-methylpyrrolidine (CAS No. 100707-82-2) represents a multifaceted chemical entity bridging medicinal chemistry and materials engineering. Its continued study addresses both fundamental scientific questions and applied industrial challenges, making it a compelling subject for professionals navigating the evolving landscape of specialty organic compounds.
100707-82-2 (2-(4-bromobutyl)-1-methylpyrrolidine) Related Products
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)



